1-[4-(BUTAN-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA
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Overview
Description
1-[4-(BUTAN-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA is an organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features a phenyl group substituted with a butan-2-yl group, a furan-2-carbonyl group, and a thiourea moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BUTAN-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA typically involves the reaction of 4-(butan-2-yl)phenyl isothiocyanate with furan-2-carboxylic acid hydrazide. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(BUTAN-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
1-[4-(BUTAN-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(BUTAN-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the furan ring can interact with cellular membranes, affecting membrane permeability and function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(BUTAN-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)UREA: Similar structure but with a urea moiety instead of thiourea.
1-[4-(BUTAN-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOCARBAMATE: Similar structure but with a thiocarbamate moiety.
Uniqueness
1-[4-(BUTAN-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA is unique due to its combination of a thiourea moiety with a furan-2-carbonyl group
Properties
IUPAC Name |
N-[(4-butan-2-ylphenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-11(2)12-6-8-13(9-7-12)17-16(21)18-15(19)14-5-4-10-20-14/h4-11H,3H2,1-2H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICLKXASKPDMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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